Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-YL]-1H-pyrazole-4-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-YL]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of catalysts, specific temperature controls, and purification techniques such as chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar compounds include other bicyclic pyrazole derivatives and esters. Compared to these, Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15N3O5 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H15N3O5/c1-2-18-11(17)6-4-15(14-10(6)13)7-3-8(16)12-19-5-9(7)20-12/h4,7,9,12H,2-3,5H2,1H3,(H2,13,14)/t7-,9+,12+/m0/s1 |
InChI Key |
AOFQYLDGNUHVMJ-LPBBDHJYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1N)[C@H]2CC(=O)[C@@H]3OC[C@H]2O3 |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2CC(=O)C3OCC2O3 |
Origin of Product |
United States |
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